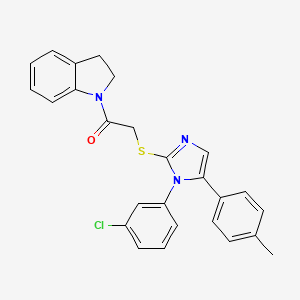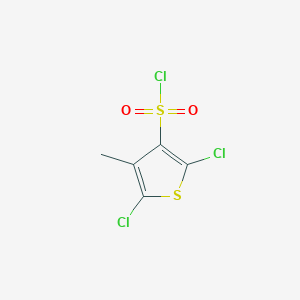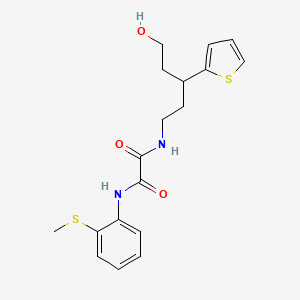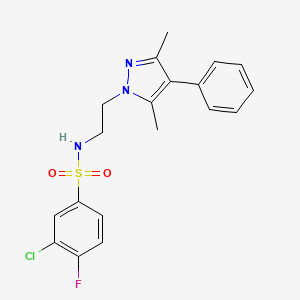
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features. It comprises a 3-chlorophenyl group, a p-tolyl group, and an indolin-1-yl group connected through imidazol-2-yl and thioethanone linkages. This compound has garnered attention in various fields of scientific research due to its potential biological activities and diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic synthesis. The initial step often includes the synthesis of the imidazole core, followed by the introduction of the 3-chlorophenyl and p-tolyl groups. This is achieved through nucleophilic substitution reactions. The final step involves the formation of the thioethanone linkage, connecting the indolin-1-yl group via a thioesterification reaction.
Industrial Production Methods: Scaling up the laboratory synthesis for industrial production usually involves optimizing reaction conditions to increase yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed for purification. The utilization of greener solvents and catalysts to minimize environmental impact is also explored in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically yielding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the thioether bond, resulting in simpler alkanes and thiols.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution, generating various substituted analogs.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilization of halogenating agents, nucleophiles, or electrophiles under mild to moderate conditions to prevent degradation.
Major Products Formed: The primary products formed from these reactions include sulfoxides, sulfones, dealkylated derivatives, and substituted imidazole analogs.
Aplicaciones Científicas De Investigación
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has diverse applications across several scientific domains:
Chemistry: It serves as a building block for synthesizing complex organic molecules and novel materials.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular pathways:
Molecular Targets: It interacts with specific enzymes and receptors, leading to inhibition or activation of their functions.
Pathways Involved: In cancer cells, it triggers apoptosis by activating caspase pathways. In microbial cells, it disrupts cell membrane integrity, leading to cell death.
Comparación Con Compuestos Similares
Compared to other imidazole derivatives, 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Similar compounds include:
2-(1H-Imidazol-2-ylthio)-1-(phenyl)ethanone
2-(1-(4-Methylphenyl)-1H-imidazol-2-ylthio)-1-(phenyl)ethanone
1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazole
Each of these analogs differs in the nature of the aromatic substituents and the thioether linkage, impacting their reactivity and application potential.
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3OS/c1-18-9-11-20(12-10-18)24-16-28-26(30(24)22-7-4-6-21(27)15-22)32-17-25(31)29-14-13-19-5-2-3-8-23(19)29/h2-12,15-16H,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGFRCXNQJLPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2650904.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2650906.png)
![3,6-dimethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2650907.png)




![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

![3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)
